molecular formula C17H14FNO2 B1223630 Ethyl 2-(4-fluorophenyl)indolizine-1-carboxylate CAS No. 477870-69-2

Ethyl 2-(4-fluorophenyl)indolizine-1-carboxylate

Cat. No. B1223630
M. Wt: 283.3 g/mol
InChI Key: LBZIZFQFNSAYKL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related indolizine compounds involves multiple steps, including the reaction of ethyl 6-(4-bromophenyl)-4-(4-fluorophenyl)-2-oxocyclohex-3-ene-1-carboxylate with ammonium acetate in glacial acetic acid. Such processes are characterized by their ability to form complex structures through intramolecular reactions and cyclization steps, providing a foundation for understanding the synthesis of Ethyl 2-(4-fluorophenyl)indolizine-1-carboxylate (Sapnakumari et al., 2014).

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated through techniques such as single-crystal X-ray diffraction. These structures are characterized by specific spatial arrangements and intramolecular hydrogen bonds, which contribute to their stability and reactivity. For example, the analysis of the crystal structure reveals orthorhombic space groups and specific unit-cell parameters, indicative of the compound's molecular geometry (Sapnakumari et al., 2014).

Chemical Reactions and Properties

Indolizine compounds undergo various chemical reactions, including intramolecular arene-arene interactions and 1,3-dipolar cycloadditions. These reactions are crucial for the synthesis of diverse derivatives and understanding the compound's reactivity. Notably, the presence of fluorine atoms can influence the chemical behavior and electronic properties of the molecule, affecting its reactions and potential applications (Kakehi et al., 2003).

Scientific Research Applications

Synthetic Approaches and Material Applications

Indolizine derivatives, including compounds like Ethyl 2-(4-fluorophenyl)indolizine-1-carboxylate, have been the focus of synthetic chemistry due to their potential biological activities and applications in material science. Radical-induced synthetic approaches have been particularly highlighted for their efficiency in heterocycle construction, which is crucial for developing organic fluorescent molecules for biological and material applications. These methods emphasize atom- and step-economy, which are critical for sustainable chemistry practices (J. Hui et al., 2021).

Pharmaceutical Importance

Indolizine derivatives have shown a wide range of pharmacological importance, including antitumor, antimycobacterial, antagonist, and antiproliferative activities. This highlights the potential of Ethyl 2-(4-fluorophenyl)indolizine-1-carboxylate and similar compounds in drug development, despite the current absence of indolizine-based drugs in the market. The Structure-Activity Relationship (SAR) studies provide insights into the inhibitory actions of these compounds, suggesting their promise in therapeutic applications (K. Dawood & A. A. Abbas, 2020).

Bioactivity Studies

The synthesis and design of indolizine compounds with potential biological activities have been extensively reviewed. These studies cover various synthetic methods and highlight the antimicrobial, antioxidant, anti-inflammatory, anticonvulsant activities, and more. Such research underscores the versatility of indolizine derivatives in contributing to new drug discoveries and understanding drug mechanisms (G. S. Singh & E. E. Mmatli, 2011).

Biomass-Derived Applications in Drug Synthesis

Levulinic acid (LEV), derived from biomass, has been identified as a key chemical for synthesizing a variety of value-added chemicals, including drug synthesis. This points to the potential of using derivatives of indolizine compounds in creating more cost-effective, cleaner, and flexible drug synthesis methods. Such approaches align with the need for greener and more sustainable pharmaceutical manufacturing processes (Mingyue Zhang et al., 2021).

Safety And Hazards

The compound is labeled with the GHS07 pictogram. The hazard statements include H302, H312, and H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled . The safety data sheet (MSDS) can provide more detailed safety information .

properties

IUPAC Name

ethyl 2-(4-fluorophenyl)indolizine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14FNO2/c1-2-21-17(20)16-14(12-6-8-13(18)9-7-12)11-19-10-4-3-5-15(16)19/h3-11H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBZIZFQFNSAYKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2C=CC=CN2C=C1C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(4-fluorophenyl)indolizine-1-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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